molecular formula C16H21N3O3 B12701164 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- CAS No. 913611-65-1

1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl-

Cat. No.: B12701164
CAS No.: 913611-65-1
M. Wt: 303.36 g/mol
InChI Key: UBYZUWCVXLGZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is a complex organic compound that features a piperazine ring and a benzisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) to form benzisoxazole derivatives . The piperazine ring is then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and benzisoxazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The benzisoxazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is unique due to the combination of the piperazine ring and benzisoxazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects that are not commonly found in other similar compounds.

Properties

CAS No.

913611-65-1

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

3-[4-(1,2-benzoxazol-3-yl)piperazin-1-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C16H21N3O3/c1-16(2,15(20)21)11-18-7-9-19(10-8-18)14-12-5-3-4-6-13(12)22-17-14/h3-6H,7-11H2,1-2H3,(H,20,21)

InChI Key

UBYZUWCVXLGZPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=NOC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.